4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole
Description
4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₀H₈F₃N₃S, with a molecular weight of 259.25 g/mol . The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence electronic properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2S/c10-9(11,12)7-3-1-2-6(4-7)8-5-15-14-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOGMQHLRUVCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Thionyl Chloride-Mediated Cyclization
A widely employed method involves the cyclization of hydrazine derivatives with thionyl chloride (SOCl₂). Starting from 3-(trifluoromethyl)acetophenone, the hydrazone intermediate is generated by refluxing with ethyl hydrazine carboxylate in chloroform, facilitated by catalytic hydrochloric acid. Subsequent treatment with excess SOCl₂ at 0°C induces cyclodehydration, forming the thiadiazole ring. This method yields 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole in 65–72% purity after recrystallization from dimethylsulfoxide (DMSO). Key challenges include controlling exothermic reactions during SOCl₂ addition and minimizing dimerization side products.
Oxidative Cyclization with Hydrogen Peroxide
Alternative protocols replace SOCl₂ with hydrogen peroxide (H₂O₂) under basic conditions. For example, 3-thiocarbamoyl thione methyl carbonate derivatives undergo oxidative cyclization in the presence of H₂O₂, yielding 1,2,3-thiadiazoles with improved regioselectivity. When applied to trifluoromethyl-substituted precursors, this method achieves 58–64% yields but requires stringent temperature control (0–5°C) to prevent overoxidation of the thiadiazole sulfur atom.
Thiosemicarbazide-Based Synthesis
Cyclocondensation with Trifluoroacetic Acid
Thiosemicarbazide serves as a versatile precursor for 1,2,3-thiadiazole synthesis. A optimized route involves heating 3-(trifluoromethyl)benzaldehyde thiosemicarbazone with trifluoroacetic acid (TFA) at 60°C for 3.5 hours. The reaction proceeds via intramolecular cyclization, with TFA acting as both catalyst and dehydrating agent. This method affords the target compound in 82% yield after neutralization with sodium bicarbonate and extraction into diethyl ether. Notably, the electron-withdrawing trifluoromethyl group enhances cyclization kinetics by polarizing the thiosemicarbazide intermediate.
Microwave-Assisted Acceleration
Microwave irradiation significantly reduces reaction times for thiosemicarbazide cyclizations. Under microwave conditions (150°C, 20 minutes), 3-(trifluoromethyl)phenyl-substituted thiosemicarbazides cyclize to 1,2,3-thiadiazoles with 89% yield, as confirmed by high-resolution mass spectrometry (HRMS) and ¹⁹F NMR. This approach minimizes thermal decomposition pathways common in conventional heating, making it preferable for lab-scale synthesis.
Coupling Reactions with Mesylate Derivatives
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl group can be introduced via nucleophilic aromatic substitution (SNAr) on preformed thiadiazole mesylates. For instance, 5-(mesyloxymethyl)-1,2,3-thiadiazole reacts with 3-(trifluoromethyl)phenol in the presence of potassium carbonate, displacing the mesylate group to form the C–O bond. Conducted in dichlorobenzene at 110°C, this method achieves 78% yield but faces scalability issues due to solvent toxicity. Recent modifications replace dichlorobenzene with cyclopentyl methyl ether (CPME), a greener solvent, without compromising efficiency.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of the 3-(trifluoromethyl)phenyl group. Brominated 1,2,3-thiadiazole intermediates undergo cross-coupling with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst. Optimized conditions (DMF/H₂O, 80°C, 12 hours) provide 85% yield, with X-ray crystallography confirming regiochemistry. This method is particularly valuable for constructing polysubstituted thiadiazoles but requires anhydrous conditions to prevent boronic acid hydrolysis.
Trifluoromethyl Propenyl Precursor Approach
Condensation with Thioamides
Specialized routes utilize 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one as a bis-trifluoromethyl building block. Condensation with thioamides in ethanol under reflux forms 4-hydroxy-1,3-thiazoline intermediates, which dehydrate to the target thiadiazole upon treatment with phosphorus oxychloride (POCl₃). This method, while efficient (70–75% yield), demands careful handling of moisture-sensitive reagents. Raman spectroscopy studies reveal that the trifluoromethyl groups adopt a trans-configuration in the final product, minimizing steric clashes.
Anti-Michael Addition Pathways
Anti-Michael addition of thiols to α,β-unsaturated trifluoromethyl ketones provides an alternative entry to thiadiazole precursors. For example, 3-mercapto-1,2,4-thiadiazole reacts with 3-(trifluoromethyl)cinnamaldehyde in tetrahydrofuran (THF), followed by oxidative cyclization with iodine. This two-step process achieves 68% overall yield and is notable for its atom economy.
Oxidative and Other Novel Methods
Electrochemical Synthesis
Recent advances employ electrochemical oxidation to construct the thiadiazole ring. Using a platinum anode and constant current (10 mA/cm²), 3-(trifluoromethyl)phenyl thioureas dimerize to form 1,2,3-thiadiazoles via a radical-mediated pathway. Yields reach 63% with minimal byproducts, offering a sustainable alternative to traditional oxidants.
Solid-Phase Synthesis
Solid-phase methods on Wang resin enable combinatorial synthesis of this compound derivatives. Immobilized hydrazine derivatives react with 3-(trifluoromethyl)benzoyl chloride, followed by cyclative cleavage with SOCl₂. This approach facilitates high-throughput production (0.5–1.2 mmol/g resin) and is compatible with automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring with a trifluoromethylphenyl group. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it potentially useful in drug design and agricultural applications.
Chemical Reactivity
While specific details on the chemical reactivity of this compound were not found in the search results, the general reactivity of thiadiazoles includes:
- Electrophilic attack The nitrogen atoms in the thiadiazole ring can undergo electrophilic attack.
- Nucleophilic attack The sulfur atom in the ring is susceptible to nucleophilic attack.
- Cycloaddition reactions Thiadiazoles can participate in cycloaddition reactions.
Biological Activities
Research suggests that this compound exhibits significant biological activities:
- Antimicrobial properties
- Anticancer activity
Synthesis
Several synthetic routes have been developed for the preparation of this compound:
- From thiosemicarbazides Thiosemicarbazides can be cyclized to form the thiadiazole ring.
- From hydrazonoyl halides Hydrazonoyl halides react with sulfur to yield thiadiazoles.
- Using metal catalysts Metal-catalyzed reactions can be employed to synthesize thiadiazoles.
Anticancer Applications of Thiadiazole Derivatives
Thiadiazole derivatives, including those with trifluoromethyl substituents, have shown promise as anticancer agents .
- 1,3,4-Thiadiazoles Some 1,3,4-thiadiazole derivatives have demonstrated in vitro and/or in vivo efficacy across various cancer models . Specific examples include:
- Compounds with trifluoromethyl substituents exhibiting higher activity than doxorubicin against HL-60 (human leukemia cancer cell) .
- Compound 23 which displayed good antiproliferative activity against breast carcinoma, colon carcinoma, thyroid carcinoma, teratoma, T-cell leukemia, rhabdomyosarcoma/medulloblastoma, brain astrocytoma, and glioma, and was non-toxic to normal cells .
- Compound 24 which exhibited good antiproliferative activity against A549 lung carcinoma cells .
- Cytotoxicity Studies In vitro studies have shown that certain thiadiazole compounds can be cytotoxic to cancer cells.
- Other Thiadiazoles
- 4-Chloroanthra[2,1-c][1,2,5]thiadiazole-6,11-dione (NSC757963) decreased the viability of leukemia, breast, ovarian, prostate cancer, and melanoma cells .
- 4-(Isopropylthio)anthrax[1,2-c][1,2,5]thiadiazole-6,11-dione (NSC763968) decreased the viability of human leukemia, prostate, ovarian, breast, renal, colon cancer, melanoma, glioma, and non-small cell lung cancer cells .
Antimicrobial Activity
Certain trifluoromethyl-containing compounds have demonstrated antibacterial activity . For example, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Table of Thiadiazole Derivatives and Their Activities
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Br, -Cl) are common in bioactive derivatives, enhancing stability and interaction with hydrophobic targets.
- Bulkier substituents (e.g., benzyloxy in 5a/5b) increase molecular weight and may reduce solubility compared to simpler aryl groups.
Antimicrobial Activity
- 5a and 5b : Demonstrated high activity against Gram-positive and Gram-negative bacteria, attributed to their halogenated benzyloxy groups .
- Selenadiazole analogs (6a/6b) : Substituting sulfur with selenium reduced antimicrobial efficacy, highlighting sulfur’s critical role in activity .
Plant Physiology Modulation
- Compound I: A phenolic 1,2,3-thiadiazole derivative induced ROS accumulation and altered GABA metabolism in lentil plants, suggesting agricultural applications .
Antiviral Potential (Indirect Evidence)
Pharmacokinetic and Toxicological Considerations
- Molecular Weight and Solubility : The target compound’s lower molecular weight (259.25 g/mol) compared to 5a (366.23 g/mol) may improve bioavailability.
Substituent-Activity Relationships
- Halogenated Derivatives : -Br and -Cl substituents (5a/5b) enhance antimicrobial activity, likely due to increased lipophilicity and membrane disruption.
- Trifluoromethyl Group : The -CF₃ group’s strong electron-withdrawing nature may improve metabolic resistance but requires empirical validation.
Selenium vs. Sulfur
- Selenadiazoles (6a/6b) exhibited reduced antimicrobial potency compared to sulfur analogs, emphasizing sulfur’s irreplaceable role in target binding .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with thioketones and hydrazine derivatives under controlled conditions. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
- A549 (lung carcinoma) : The compound exhibited an EC50 value of approximately 10.28 µg/mL.
- MCF-7 (breast carcinoma) : Enhanced activity was noted compared to standard drugs like doxorubicin .
Table 1 summarizes the anticancer activities of this compound derivatives against various cancer cell lines:
| Cell Line | Activity (EC50 µg/mL) | Reference |
|---|---|---|
| A549 | 10.28 | |
| MCF-7 | Higher than doxorubicin | |
| Jurkat E6.1 (T-cell leukemia) | Not specified |
Antimicrobial Activity
Thiadiazole derivatives have also shown antimicrobial properties . In particular, compounds with a trifluoromethyl group have demonstrated increased efficacy against bacterial strains:
- Staphylococcus aureus : Moderate antibacterial activity was observed.
- Escherichia coli : Inhibition was noted at varying concentrations.
Anti-inflammatory Effects
Research indicates that thiadiazoles exhibit anti-inflammatory activity , which is essential for treating various inflammatory diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of enzyme activity : Thiadiazoles can inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of cellular pathways : They may affect signaling pathways such as apoptosis and cell cycle regulation.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical and experimental settings:
- Study on A549 Cells : A derivative showed significant growth inhibition through apoptosis induction.
- In Vivo Models : Animal studies indicated that these compounds reduced tumor size without significant toxicity to normal tissues.
Q & A
Q. What are the standard synthetic routes for 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole?
The synthesis typically involves cyclization of hydrazide derivatives with carbon disulfide under basic conditions. For example, 2-(3-trifluoromethylphenyl)hydrazide can react with carbon disulfide in ethanol with potassium hydroxide, followed by acidification to form the thiadiazole core. Phosphorus oxychloride is often used to facilitate cyclization steps when introducing aryloxy or phenoxymethyl substituents . Yield optimization (e.g., 70-87%) depends on solvent polarity, catalyst choice, and reaction time.
Q. Which spectroscopic techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and trifluoromethyl group integration. Infrared (IR) spectroscopy identifies functional groups like C=S (≈1050 cm⁻¹) and C-F (≈1150 cm⁻¹). Elemental analysis validates purity by comparing experimental and theoretical C, H, N, and S percentages (±0.3% tolerance) . High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks.
Q. How does the trifluoromethyl group influence physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity (logP ≈2.5-3.0), improving membrane permeability. It also increases resistance to metabolic degradation compared to non-fluorinated analogs. X-ray crystallography of related compounds shows planar thiadiazole rings with bond angles consistent with aromaticity .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-yield synthesis?
Solvent selection (e.g., ethanol vs. DMF) affects reaction kinetics, with polar aprotic solvents accelerating cyclization. Catalysts like BnEt₃N⁺Br⁻ enhance nucleophilic substitution in heterocyclic coupling reactions . Temperature gradients (e.g., reflux at 80°C vs. room temperature) and stoichiometric ratios of hydrazine derivatives are critical for minimizing byproducts like uncyclized intermediates .
Q. How can molecular docking guide derivative design for biological activity?
Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like p38 MAP kinase. For example, triazolo-thiadiazole derivatives bind to the ATP pocket via hydrogen bonds with Lys53 and hydrophobic interactions with Leu104. Substituent positioning (e.g., phenoxymethyl groups) modulates binding affinity (ΔG ≈-8.5 kcal/mol) .
Q. How do researchers resolve contradictions in reported biological activities?
Discrepancies in antifungal or anticancer activity often arise from substituent variations. For instance, 4-fluorophenyl analogs show higher potency (IC₅₀ = 12 µM) than bromophenyl derivatives (IC₅₀ = 28 µM) due to electronegativity differences. Standardized assay protocols (e.g., MIC for antifungal tests) and comparative SAR tables are essential for cross-study validation .
Q. What challenges arise in synthesizing trifluoromethyl-substituted thiadiazoles?
Fluorine’s high electronegativity complicates nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis. Stability issues during purification (e.g., silica gel interaction) necessitate flash chromatography with neutral eluents. X-ray diffraction of single crystals (e.g., P2₁/c space group) confirms regioselectivity in cyclization steps .
Methodological Insights
Q. How are electrochemical properties analyzed for redox-active derivatives?
Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation peaks at ≈1.2 V vs. Ag/AgCl, correlating with thiadiazole’s electron-deficient nature. Reduction peaks near -0.8 V indicate reversible electron transfer, useful for designing electroactive probes .
Q. What computational models predict biological interactions?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ≈4.5 eV) to predict reactivity. QSAR models using Hammett constants (σ ≈0.54 for -CF₃) quantify substituent effects on activity .
Q. How are regioselectivity issues addressed in multi-step syntheses?
Protecting groups (e.g., acetyl for hydroxyl) prevent undesired side reactions during heterocycle formation. Monitoring intermediates via TLC and adjusting pH during workup (e.g., NaOH washes) isolates pure regioisomers. Single-crystal XRD resolves ambiguities in substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
